3-Fluoro-4-methyl-2-nitrophenol
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Overview
Description
3-Fluoro-4-methyl-2-nitrophenol is an aromatic compound characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methyl-2-nitrophenol typically involves the nitration of 3-fluoro-4-methylphenol. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes nitration, purification, and crystallization steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-methyl-2-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions in a basic medium.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed:
Reduction: 3-Fluoro-4-methyl-2-aminophenol.
Substitution: 3-Hydroxy-4-methyl-2-nitrophenol.
Oxidation: 3-Fluoro-4-carboxy-2-nitrophenol.
Scientific Research Applications
3-Fluoro-4-methyl-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methyl-2-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
3-Fluoro-4-nitrophenol: Similar structure but lacks the methyl group.
4-Methyl-3-nitrophenol: Similar structure but lacks the fluorine atom.
3-Fluoro-4-methylphenol: Similar structure but lacks the nitro group.
Uniqueness: 3-Fluoro-4-methyl-2-nitrophenol is unique due to the combined presence of the fluorine, methyl, and nitro groups on the phenol ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H6FNO3 |
---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
3-fluoro-4-methyl-2-nitrophenol |
InChI |
InChI=1S/C7H6FNO3/c1-4-2-3-5(10)7(6(4)8)9(11)12/h2-3,10H,1H3 |
InChI Key |
HAXFSZNBOBZOMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)[N+](=O)[O-])F |
Origin of Product |
United States |
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